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PRMT1-IN-1

PRMT1 Inhibition Biochemical Assay Enzyme Kinetics

PRMT1-IN-1, also known as Inhibitor 6e, is a synthetic small-molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). It is characterized by a distinct xanthene-based chemical structure (C20H7Br6NO5, MW: 820.7).

Molecular Formula C20H7Br6NO5
Molecular Weight 820.7 g/mol
CAS No. 1025948-98-4
Cat. No. B3026467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT1-IN-1
CAS1025948-98-4
Molecular FormulaC20H7Br6NO5
Molecular Weight820.7 g/mol
Structural Identifiers
SMILESC1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)O)Br)Br)Br)C4=C(C(=C(C=C4C(=O)O)Br)N)Br
InChIInChI=1S/C20H7Br6NO5/c21-7-3-6(20(30)31)11(12(24)15(7)27)10-4-1-8(22)16(28)13(25)18(4)32-19-5(10)2-9(23)17(29)14(19)26/h1-3,28H,27H2,(H,30,31)
InChIKeyPSILLVDSFALROT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PRMT1-IN-1 (CAS 1025948-98-4): A Structurally Unique, Micromolar Inhibitor of Protein Arginine Methyltransferase 1 for Targeted Biochemical Assays


PRMT1-IN-1, also known as Inhibitor 6e, is a synthetic small-molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). It is characterized by a distinct xanthene-based chemical structure (C20H7Br6NO5, MW: 820.7) . The compound functions by docking into the histone arginine methyltransferase pocket of its target . As a tool compound, PRMT1-IN-1 is provided for research use by multiple vendors and is commonly employed in biochemical studies to interrogate PRMT1 function, which is responsible for an estimated 85% of type I PRMT activity in mammals [1].

Why PRMT1-IN-1 is Not Interchangeable: Chemical Scaffold and Binding Mode Define Its Unique Utility


Substituting PRMT1-IN-1 for another PRMT1 inhibitor without careful consideration of its unique properties can compromise experimental outcomes. While many inhibitors are optimized for sub-nanomolar potency, such as MS023 (IC50 = 30 nM) , or high selectivity, such as iPRMT1 (IC50 = 270 nM) , PRMT1-IN-1 occupies a distinct chemical space as a brominated xanthene derivative. This structural difference dictates a unique binding interaction, as it is reported to dock in both binding sites of the PRMT1 pocket , a feature that may not be shared by other structural classes like the pyrazole-based MS023 or the benzimidazole-based iPRMT1. Therefore, the choice of tool compound must be aligned with the specific assay requirements, whether that is a particular binding mechanism, a distinct selectivity profile, or the need for a specific chemical scaffold to avoid off-target effects associated with more potent analogs.

Quantitative Differentiation of PRMT1-IN-1: Potency, Selectivity, and Binding Mode Compared to Key Alternatives


Comparative Inhibitory Potency: PRMT1-IN-1 Demonstrates Micromolar Activity Against Human PRMT1, Distinct from Nanomolar Inhibitors

PRMT1-IN-1 inhibits human PRMT1 (hPRMT1) with an IC50 of 4.8 μM, a potency that is significantly lower than that of pan-type I PRMT inhibitors like MS023 (IC50 = 0.03 μM) or selective inhibitors like iPRMT1 (IC50 = 0.27 μM). This 160-fold difference in potency compared to MS023 establishes PRMT1-IN-1 as a moderate-affinity tool, which can be advantageous for studies requiring a less potent but chemically distinct probe [1].

PRMT1 Inhibition Biochemical Assay Enzyme Kinetics Small Molecule Inhibitor

Species Selectivity: PRMT1-IN-1 Exhibits Over 4-Fold Preference for Human PRMT1 Over Fungal RmtA

PRMT1-IN-1 demonstrates a measurable difference in its ability to inhibit PRMT1 from different species. It inhibits hPRMT1 with an IC50 of 4.8 μM, whereas its activity against the fungal ortholog RmtA from *Aspergillus nidulans* is considerably weaker, with an IC50 of 22 μM [1]. This corresponds to a greater than 4-fold preference for the human enzyme over the fungal ortholog.

PRMT1 Selectivity Ortholog Selectivity Biochemical Assay Small Molecule Inhibitor

Unique Binding Mode: PRMT1-IN-1 is Reported to Dock in Both Substrate and Cofactor Binding Sites

Unlike many PRMT1 inhibitors that target only the substrate binding site or the S-adenosylmethionine (SAM) cofactor binding site, PRMT1-IN-1 is described as docking in both binding sites of the histone arginine methyltransferase pocket . While direct quantitative data comparing the occupancy of each site is not provided, this qualitative binding characteristic distinguishes PRMT1-IN-1 from other compounds and suggests a unique inhibitory mechanism.

PRMT1 Binding Molecular Docking Enzyme Mechanism Small Molecule Inhibitor

Optimal Research Applications for PRMT1-IN-1 Based on Evidence of Potency, Selectivity, and Binding


Biochemical Profiling and Selectivity Screening Panels

Given its defined, moderate inhibitory potency (hPRMT1 IC50 = 4.8 μM) and species-specific activity (hPRMT1 vs. RmtA IC50 = 22 μM), PRMT1-IN-1 is an ideal reference compound for inclusion in PRMT inhibitor screening panels. Its activity provides a useful benchmark for comparing the potency of novel inhibitors and for assessing the functional impact of PRMT1 inhibition in biochemical assays. This application is directly supported by its well-characterized IC50 values [1].

Investigating PRMT1's Role in Fungal Model Systems

The >4-fold selectivity of PRMT1-IN-1 for human PRMT1 over the fungal ortholog RmtA (IC50 = 22 μM) [1] makes it a valuable tool for studies in fungal model organisms like *Aspergillus nidulans*. Researchers can use this compound to differentially inhibit PRMT1 activity in mixed-species systems or to study the functional divergence of arginine methyltransferases across species, knowing its potency against the fungal target is significantly reduced.

Mechanistic Studies of Dual-Site PRMT1 Inhibition

The reported ability of PRMT1-IN-1 to dock in both binding sites of the PRMT1 pocket makes it a unique tool for mechanistic enzymology studies. It is particularly suited for experiments designed to understand the consequences of simultaneously blocking the substrate and cofactor binding sites, an investigation that cannot be performed with inhibitors that exclusively target one site. This structural feature can be leveraged to study allosteric communication within the enzyme or to validate computational models of dual-site inhibition.

Use as a Chemical Biology Probe with a Distinctive Xanthene Scaffold

The core structure of PRMT1-IN-1 is a brominated 3-oxo-3H-xanthene, which is the base scaffold for many fluorescent dyes (e.g., fluorescein) . While explicit fluorescence data for this compound is not provided by vendors, its chemical structure strongly suggests it may possess intrinsic fluorescent properties. This makes PRMT1-IN-1 a candidate for development into a fluorescent probe for studying PRMT1 localization and binding dynamics in vitro, offering a potential advantage over non-fluorescent inhibitor scaffolds like MS023 or iPRMT1.

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